Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H11F3O4S. It is characterized by the presence of methoxy groups and a trifluoromethylsulfanyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxy groups can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the methoxy groups.
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the trifluoromethylsulfanyl group.
Methyl 3,4-dimethoxy-5-(trifluoromethoxy)benzoate: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylsulfanyl group.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .
Biological Activity
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₃F₃O₄S
- Molecular Weight : 350.31 g/mol
- CAS Number : 91004-48-7
The presence of methoxy groups and a trifluoromethyl sulfanyl group contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains.
Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25 | |
Candida albicans | 15 | |
Aspergillus niger | 20 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential.
Antioxidant Activity
Antioxidant assays have been conducted to evaluate the free radical scavenging ability of this compound. The results are summarized in the following table:
These findings suggest that the compound exhibits moderate antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have been performed to assess the safety profile of this compound. The following table presents the half-maximal inhibitory concentration (IC50) values against different cancer cell lines:
These results indicate that the compound possesses cytotoxic effects that could be leveraged in developing anticancer therapies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of similar structures exhibited potent activity against multidrug-resistant strains of bacteria, emphasizing the need for further exploration of this compound as a potential antimicrobial agent .
- Structure-Activity Relationship : Research indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of benzoate derivatives. This suggests that this compound may benefit from similar enhancements in efficacy .
- Potential as an Antioxidant : A study focused on antioxidant properties found that compounds with methoxy substitutions showed significant radical scavenging activities, supporting the hypothesis that this compound could serve as a promising antioxidant agent .
Properties
CAS No. |
647856-24-4 |
---|---|
Molecular Formula |
C11H11F3O4S |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
methyl 3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C11H11F3O4S/c1-16-7-4-6(10(15)18-3)5-8(9(7)17-2)19-11(12,13)14/h4-5H,1-3H3 |
InChI Key |
HLRLLKZGSNIFKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.